molecular formula C18H15F7N2O5 B13933516 Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester CAS No. 55429-88-4

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester

Cat. No.: B13933516
CAS No.: 55429-88-4
M. Wt: 472.3 g/mol
InChI Key: CRFJBIUIUBLLIQ-UHFFFAOYSA-N
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Description

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyrimidinyl phenyl ester group. This compound is notable for its unique chemical structure, which imparts specific properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester typically involves the esterification of Butanoic acid, 2,2,3,3,4,4,4-heptafluoro- with the corresponding alcohol derivative of the pyrimidinyl phenyl compound. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can also undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, pentadecyl ester
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol

Uniqueness

Compared to similar compounds, Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester stands out due to its unique combination of fluorine atoms and the pyrimidinyl phenyl ester group. This structure imparts specific chemical and biological properties that are not observed in other related compounds .

Properties

CAS No.

55429-88-4

Molecular Formula

C18H15F7N2O5

Molecular Weight

472.3 g/mol

IUPAC Name

[4-(5-ethyl-1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)phenyl] 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C18H15F7N2O5/c1-4-15(11(28)26(2)14(31)27(3)12(15)29)9-5-7-10(8-6-9)32-13(30)16(19,20)17(21,22)18(23,24)25/h5-8H,4H2,1-3H3

InChI Key

CRFJBIUIUBLLIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=C(C=C2)OC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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